ethyl 1H-1,2,4-triazole-5-carboxylate

Beschreibung

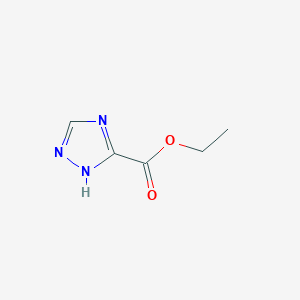

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-10-5(9)4-6-3-7-8-4/h3H,2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZYWCBUDKTLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292219 | |

| Record name | Ethyl 1H-1,2,4-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64922-04-9 | |

| Record name | 64922-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1H-1,2,4-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 1h 1,2,4 Triazole 5 Carboxylate and Its Derivatives

Classical Synthetic Routes to 1,2,4-Triazole (B32235) Cores Relevant to Ethyl 1H-1,2,4-triazole-5-carboxylate

Traditional methods for forming the 1,2,4-triazole ring system, while foundational, often come with limitations such as harsh reaction conditions and a lack of regioselectivity.

Discovered by Guido Pellizzari in 1911, the Pellizzari reaction is a classical method for synthesizing 1,2,4-triazoles through the thermal condensation of an amide and an acyl hydrazide. wikipedia.orgyoutube.com The reaction mechanism involves an initial nucleophilic attack by the hydrazide nitrogen on the amide's carbonyl carbon, followed by intramolecular cyclization and dehydration to form the triazole ring. wikipedia.org

The Einhorn-Brunner reaction involves the condensation of an imide with a hydrazine (B178648) (or its derivatives) in the presence of a weak acid to yield an isomeric mixture of 1,2,4-triazoles. imist.mascispace.comwikipedia.org The mechanism proceeds through the formation of an intermediate that undergoes ring closure and dehydration. wikipedia.org

A key aspect of the Einhorn-Brunner reaction is its regioselectivity when asymmetrical imides are used. Research has shown that the more acidic acyl group of the imide tends to determine the substituent at the 3-position of the resulting triazole ring. wikipedia.org This reaction is a fundamental route to the 1,2,4-triazole core; however, like the Pellizzari reaction, its direct application to synthesize a specific, highly functionalized molecule like this compound from simple precursors is not straightforward and may lack the required specificity. scispace.comresearchgate.net

Table 1: Comparison of Classical 1,2,4-Triazole Syntheses

| Feature | Pellizzari Reaction | Einhorn-Brunner Reaction |

|---|---|---|

| Reactants | Amide + Acyl Hydrazide wikipedia.orgscispace.com | Imide + Hydrazine wikipedia.orgdrugfuture.com |

| Product | 1,2,4-Triazole wikipedia.org | Isomeric mixture of 1,2,4-Triazoles wikipedia.org |

| Conditions | High Temperature wikipedia.org | Weak Acid Catalysis scispace.comresearchgate.net |

| Limitations | Low yields, harsh conditions, potential byproducts wikipedia.org | Lack of regioselectivity, isomeric products wikipedia.org |

Modern and Efficient Synthetic Strategies for this compound

Contemporary synthetic chemistry offers more refined and efficient methods that provide better yields, higher purity, and greater functional group tolerance, enabling the direct synthesis of complex molecules like this compound.

A highly effective and direct method for synthesizing 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate. researchgate.net This approach provides the target compounds, which are valuable building blocks in organic synthesis. The reaction proceeds by reacting readily available acylhydrazides with ethyl carbethoxyformimidate, which is prepared from ethyl 2-ethoxy-2-iminoacetate hydrochloride. researchgate.netresearchgate.net The subsequent thermal cyclization of the intermediate yields the desired 5-substituted ethyl 1,2,4-triazole-3-carboxylate (B8385096). researchgate.net

Table 2: Synthesis of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates via Cyclocondensation researchgate.net

| Entry | Acyl Hydrazide Substituent (R) | Product Yield (%) |

|---|---|---|

| 1 | Phenyl | 79 |

| 2 | 4-Methylphenyl | 81 |

| 3 | 4-Methoxyphenyl | 85 |

| 4 | 4-Chlorophenyl | 75 |

| 5 | 2-Nitrophenyl | 68 |

| 6 | Thiophen-2-yl | 72 |

Conditions: Reaction of acyl hydrazide with ethyl carbethoxyformimidate followed by thermal cyclization.

Multicomponent Reactions for 1,2,4-Triazole-5-carboxylate Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs have been applied to the synthesis of various substituted 1,2,4-triazoles. For instance, one-pot, two-component methods using hydrazonoyl chlorides and N-methylimidazole have been developed to produce 1,3-disubstituted 1,2,4-triazoles. isres.org The development of an MCR for the target carboxylate would likely involve the strategic combination of a hydrazine-containing component, a C1 source (like an orthoformate), and a component to install the carboxylate group, streamlining the synthesis into a single, atom-economical step.

Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as enhanced safety, scalability, and reaction control. A high-throughput methodology for the synthesis of 1,2,4-triazole libraries has been developed using an integrated continuous flow platform. rsc.org This process involves a low-temperature peptide coupling of carboxylic acids with hydrazides, followed by a high-temperature cyclization in a flow reactor to yield the 1,2,4-triazole products. rsc.org This automated platform significantly shortens the drug discovery cycle by enabling the rapid generation of diverse chemical libraries. rsc.org The application of such a system to a matrix of hydrazides and a suitable dicarbonyl precursor could enable the efficient, automated synthesis of a library of 1,2,4-triazole carboxylates.

Table 3: Representative 1,2,4-Triazoles Synthesized via Continuous Flow Process rsc.org

| Carboxylic Acid Input | Hydrazide Input | Product Yield (%) |

|---|---|---|

| Benzoic acid | Pyridine-2-carbohydrazide | 74 |

| 4-Fluorobenzoic acid | Pyridine-2-carbohydrazide | 82 |

| Thiophene-2-carboxylic acid | Pyridine-2-carbohydrazide | 68 |

| 4-(Trifluoromethyl)benzoic acid | Pyridine-2-carbohydrazide | 79 |

Conditions: Low-temperature coupling followed by high-temperature cyclization in a continuous flow reactor.

Alternative Nitrogen Source Reagents in 1,2,4-Triazole Ring Formation

While hydrazine and its derivatives are common nitrogen sources for constructing the 1,2,4-triazole ring, concerns over their toxicity have prompted the exploration of alternative reagents. frontiersin.orgnih.gov These alternatives offer safer and often more versatile routes to 1,2,4-triazole derivatives.

Amidines: Amidines serve as a valuable source of nitrogen for the 1,2,4-triazole skeleton. nih.gov A one-pot, two-step process can yield 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity and good functional group tolerance. frontiersin.org The reaction typically starts with the in-situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to form the triazole ring. frontiersin.org Copper-catalyzed systems have also been developed to synthesize 1,3-disubstituted 1,2,4-triazoles from amidines and various amines, using oxygen as the oxidant. isres.org

Imidates: Imidates are effective precursors for 1,2,4-triazoles. nih.gov For instance, reacting imidates with a mixture of phosphorus pentachloride and phosphorus oxychloride, followed by treatment with hydrazine hydrate (B1144303), can produce 3-aryl-1,2,4-triazoles in high yields. frontiersin.org This method is noted for its versatility and straightforward experimental procedure. frontiersin.org

Cyanamide and Ammonium (B1175870) Acetate (B1210297): Other nitrogen-containing compounds have also been successfully employed. Cyanamide can be used as a nitrogen source in the cyanoimidation of aldehydes, followed by cyclization to form 1,2,4-triazole derivatives. organic-chemistry.org An electrochemical multicomponent reaction utilizing ammonium acetate (NH₄OAc) as the nitrogen source provides a pathway to 1,5-disubstituted and 1-aryl 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and alcohols. organic-chemistry.org This electrochemical approach avoids the need for strong oxidants and transition-metal catalysts. organic-chemistry.org

Table 1: Alternative Nitrogen Sources for 1,2,4-Triazole Synthesis

| Nitrogen Source Reagent | General Reaction | Advantages |

| Amidines | One-pot reaction with carboxylic acids and hydrazines. | High regioselectivity, good functional group tolerance. frontiersin.org |

| Imidates | Reaction with PCl₅/POCl₃ followed by hydrazine hydrate. | Good versatility, high yields, simple procedure. frontiersin.org |

| Cyanamide | Cyanoimidation of aldehydes followed by cyclization. | Mild, one-pot synthesis. organic-chemistry.org |

| Ammonium Acetate | Electrochemical reaction with aryl hydrazines. | Avoids strong oxidants and metal catalysts. organic-chemistry.org |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to reduce environmental impact. researchgate.net These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often increasing yields in the synthesis of 1,2,4-triazole derivatives. acs.org This technique can facilitate catalyst-free reactions and enhance chemical selectivity. acs.org For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

Ultrasound-Assisted Synthesis: Sonochemistry provides another energy-efficient method for synthesizing 1,2,4-triazoles. An ultrasound-assisted, one-pot method has been developed for producing 1,2,4-triazole derivatives, demonstrating the utility of this green technique. researchgate.net

Aqueous Media and Alternative Solvents: The use of water as a solvent is a cornerstone of green synthesis. rsc.org An eco-friendly method for synthesizing 1,2,4-triazole-Schiff base derivatives has been reported in an aqueous medium. researchgate.net Furthermore, polyethylene (B3416737) glycol (PEG) has been used as a recyclable reaction medium for the oxidative cyclization of amidrazones and aldehydes to form 3,4,5-trisubstituted 1,2,4-triazoles, catalyzed by ceric ammonium nitrate. organic-chemistry.org

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. A metal-free catalytic method for dehydrogenation cyclization using B(C₆F₅)₃ has been described for preparing 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.org Additionally, iodine has been used as a catalyst in an oxidative, metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. organic-chemistry.org

Table 2: Green Chemistry Approaches in 1,2,4-Triazole Synthesis

| Green Approach | Description | Example |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Synthesis of 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.orgacs.org |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. | One-pot synthesis of 1,2,4-triazole derivatives. researchgate.net |

| Aqueous Media | Using water as a benign solvent. | Synthesis of 1,2,4-triazole-Schiff bases in water. rsc.orgresearchgate.net |

| Catalyst-Free/Metal-Free | Avoiding the use of (heavy) metal catalysts. | Iodine-catalyzed synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org |

Regioselectivity Control in 1,2,4-Triazole Alkylation and Carboxylation

Controlling the position of substituents on the 1,2,4-triazole ring is crucial for determining the final properties of the molecule. The triazole ring has multiple nitrogen atoms that can be alkylated, leading to different regioisomers.

Alkylation of unsymmetrical 1,2,4-triazoles can occur at the N1, N2, or N4 positions. In many cases, alkylation of S-substituted 1,2,4-triazoles preferentially occurs at the N(1) and N(2) positions, with the N(2) alkylated isomer often being the major product. researchgate.netnih.govnih.gov Theoretical calculations suggest that alkylation at the N(4) position is often disfavored due to steric hindrance. nih.gov The regioselectivity can be influenced by the nature of the alkylating agent and the reaction conditions. For example, in the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane, the N(1)-CH₂-N(2) isomer was formed regioselectively due to steric effects. nih.gov

A general approach for the regioselective C-H arylation of 1-alkyl- and 4-alkyltriazoles has been developed under catalytic conditions, taking advantage of the electronic character of the C-H bonds and the triazole ring. nih.gov This strategy allows for the synthesis of various arylated 1,2,4-triazoles. nih.gov

For the synthesis of specifically substituted triazoles like this compound, cyclocondensation reactions are often employed. For instance, easily accessible carboxylic acid hydrazides can undergo cyclocondensation with ethyl carbethoxyformimidate to yield 5-substituted ethyl 1,2,4-triazole-3-carboxylates. researchgate.netuniv.kiev.ua This method provides a direct route to the desired carboxylated triazole.

Furthermore, a highly regioselective one-pot process for producing 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines has been reported. organic-chemistry.org The reaction of amidrazones with diethyl azodicarboxylate and triethylamine (B128534) also leads to the regioselective formation of 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov

Table 3: Factors Influencing Regioselectivity in 1,2,4-Triazole Reactions

| Factor | Influence on Regioselectivity | Example |

| Steric Hindrance | Can prevent substitution at certain positions. | Alkylation at N(4) is often disfavored. nih.gov |

| Electronic Effects | The electronic nature of the triazole ring and substituents guides the reaction. | Regioselective C-H arylation of alkyl-triazoles. nih.gov |

| Reaction Conditions | Solvent, base, and temperature can alter the product distribution. | S-alkylation occurs selectively under neutral conditions. bohrium.comuzhnu.edu.ua |

| Starting Materials | The choice of precursors can pre-determine the substitution pattern. | Cyclocondensation of acylhydrazides with ethyl carbethoxyformimidate. researchgate.netuniv.kiev.ua |

Reactivity and Derivatization Strategies of Ethyl 1h 1,2,4 Triazole 5 Carboxylate

Functional Group Transformations of the Ester Moiety

The ethyl ester group is amenable to several common transformations, providing access to other important functional groups such as carboxylic acids, amides, and hydrazides.

Hydrolysis to the Corresponding Carboxylic Acid and Carboxylate Salts

The ethyl ester of 1H-1,2,4-triazole-5-carboxylate can be hydrolyzed under basic conditions, a reaction known as saponification, to yield the corresponding carboxylic acid or its carboxylate salt. proquest.comevitachem.commdpi.com This transformation is a fundamental step for creating derivatives that require a free carboxylic acid group. For instance, studies on related triazole esters show that saponification can be achieved in situ, followed by acidification to isolate the target carboxylic acid. proquest.commdpi.com The reaction typically involves heating the ester with a base like potassium carbonate (K₂CO₃) in a suitable solvent. proquest.commdpi.com

General Reaction Scheme for Hydrolysis:

Step 1 (Saponification): Ethyl 1H-1,2,4-triazole-5-carboxylate reacts with a base (e.g., NaOH or KOH) to form the sodium or potassium carboxylate salt.

Step 2 (Acidification): Subsequent treatment with an acid (e.g., HCl) protonates the carboxylate salt to yield 1H-1,2,4-triazole-5-carboxylic acid. proquest.commdpi.com

Amidation Reactions Leading to Triazole Carboxamides

The conversion of the ethyl ester to a carboxamide is a key strategy for synthesizing a variety of triazole derivatives. mdpi.comorganic-chemistry.org This is typically achieved through ammonolysis or by reaction with primary or secondary amines. Research on the analogous methyl ester, methyl 1,2,4-triazole-3-carboxylate (B8385096), demonstrates that ammonolysis using a methanolic ammonia (B1221849) solution at room temperature effectively produces the corresponding 1,2,4-triazole-3-carboxamide in high yields. mdpi.com This method is used to prepare a range of N-substituted carboxamides, which are precursors to biologically active molecules. mdpi.com The reaction involves the nucleophilic attack of ammonia on the ester's carbonyl carbon, leading to the displacement of the ethoxy group.

Table 1: Examples of Amidation of Triazole Carboxylate Esters

| Starting Ester | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate | 10 M Ammonia in Methanol | 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide | 87% | mdpi.com |

| Methyl 1-(ethoxymethyl)-1,2,4-triazole-3-carboxylate | Methanolic Ammonia | 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide | 78% | mdpi.com |

| Methyl 1-(n-decyloxymethyl)-1,2,4-triazole-3-carboxylate | Methanolic Ammonia | 1-(n-Decyloxymethyl)-1,2,4-triazole-3-carboxamide | 78% | mdpi.com |

| Methyl 1-(phenoxymethyl)-1,2,4-triazole-3-carboxylate | Methanolic Ammonia | 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide | 52% | mdpi.com |

Hydrazinolysis to Form Hydrazides

Hydrazinolysis, the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303), is a crucial method for synthesizing 1H-1,2,4-triazole-5-carbohydrazide. nih.govnih.gov This resulting hydrazide is a key intermediate for building more complex heterocyclic systems, such as oxadiazoles (B1248032) and other triazole derivatives. nih.govnih.gov The reaction is generally performed by refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol (B145695) or n-butanol. nih.govnih.govnih.gov For example, the hydrazinolysis of a structurally similar ethyl ester derivative in ethanol was completed after 5 hours of reflux, yielding the corresponding carboxylic acid hydrazide. nih.gov Similarly, reacting an ethyl acetate (B1210297) derivative with hydrazine hydrate in refluxing n-butanol for 4 hours afforded the desired acetohydrazide in 98% yield. nih.gov

Reduction Reactions

The ester functionality of this compound can be reduced to a primary alcohol, yielding (1H-1,2,4-triazol-5-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF. While specific literature on the reduction of this compound is not detailed in the provided context, the existence of the reduced product, (1-methyl-1H- mdpi.comnih.govisres.orgtriazol-5-yl)methanol, confirms that this synthetic route is viable for N-substituted analogs. chemimpex.com This alcohol serves as an important synthetic intermediate for further functionalization. chemimpex.com

Modifications on the Triazole Ring System

The triazole ring contains nucleophilic nitrogen atoms that can be targeted for alkylation or arylation, leading to N-substituted derivatives.

N-Alkylation and N-Arylation Studies

The alkylation of the 1H-1,2,4-triazole ring can potentially occur at any of the nitrogen atoms, which can lead to a mixture of regioisomers. mdpi.com However, regioselective methods have been developed. One of the most effective methods for achieving regioselectivity involves the use of N-silyl derivatives. mdpi.com In this approach, the starting triazole ester is first treated with hexamethyldisilane (B74624) (HMDS) to form a silyl (B83357) derivative. This intermediate then reacts with an alkylating agent in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) to yield the N1-substituted product with high regioselectivity. mdpi.com This method has been successfully applied to the synthesis of various methyl 1-alkoxymethyl-1,2,4-triazole-3-carboxylates. mdpi.com Another common method involves direct alkylation using an alkyl halide, such as ethyl bromoacetate, in the presence of a base like sodium ethoxide. nih.gov

Table 2: N-Alkylation of Triazole Carboxylate Esters

| Starting Material | Alkylating Agent | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 1,2,4-triazole-3-carboxylate | Methoxymethyl Acetate | HMDS, SnCl₄ | Methyl 1-methoxymethyl-1,2,4-triazole-3-carboxylate | 38.5% | mdpi.com |

| 4-Amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole | Ethyl bromoacetate | Sodium ethoxide | Ethyl [4-amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate | - | nih.gov |

Introduction of Substituents at the 3- and 5-Positions of the 1,2,4-Triazole (B32235) Ring

The functionalization of the 1,2,4-triazole ring at its carbon atoms, specifically at the C3 and C5 positions, is a key strategy for creating a diverse range of derivatives. A prevalent and efficient method for achieving 3,5-disubstitution involves the cyclocondensation of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride. researchgate.netnih.gov This approach allows for the introduction of a substituent at the 5-position, originating from the acyl hydrazide, while the ethyl carboxylate group is positioned at the 3-position.

The reaction proceeds through the formation of an intermediate, ethyl 2-(2-acylhydrazono)-2-aminoacetate, which then undergoes thermal intramolecular condensation to yield the desired 3(5)-substituted ethyl 1,2,4-triazole-3(5)-carboxylates. researchgate.net This method has been successfully applied to a variety of acyl hydrazides, leading to a library of 1,2,4-triazole derivatives with different functionalities at the 5-position. The yields for this transformation are generally moderate to good, ranging from 35% to 89%. researchgate.netnih.gov

Below is a table summarizing the synthesis of various 5-substituted ethyl 1H-1,2,4-triazole-3-carboxylates:

| Entry | R Group (Acyl Hydrazide) | Product (Ethyl 5-R-1H-1,2,4-triazole-3-carboxylate) | Yield (%) |

| 1 | Methoxymethyl | Ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate | 85 |

| 2 | Benzyl (B1604629) | Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | 81 |

| 3 | 3-Methylphenyl | Ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | 76 |

| 4 | 3-Bromophenyl | Ethyl 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carboxylate | 83 |

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the 1,2,4-triazole ring provides a crucial entry point for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions through transition metal-catalyzed cross-coupling. The halogenated triazoles, particularly bromo and iodo derivatives, are versatile substrates for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

While specific examples of the halogenation of this compound are not extensively detailed in the readily available literature, the general reactivity of the 1,2,4-triazole core suggests that direct halogenation is feasible. The resulting halo-substituted ethyl 1,2,4-triazole-carboxylate can then be employed in cross-coupling reactions. For instance, the commercially available ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate serves as a key intermediate for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halide and an organoboron compound is a powerful tool for forming biaryl or vinyl-aryl bonds. A halogenated ethyl 1,2,4-triazole-carboxylate can be coupled with various boronic acids or their esters to introduce aryl or heteroaryl substituents.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a halide with an alkene. This allows for the introduction of alkenyl substituents onto the triazole ring, providing access to a range of unsaturated derivatives.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental in synthesizing alkynyl-substituted triazoles.

The following table outlines the potential cross-coupling reactions of a hypothetical ethyl 3-bromo-1H-1,2,4-triazole-5-carboxylate:

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 3-Aryl-1H-1,2,4-triazole-5-carboxylate |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | 3-Alkenyl-1H-1,2,4-triazole-5-carboxylate |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 3-Alkynyl-1H-1,2,4-triazole-5-carboxylate |

Mannich Base Formation

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. The acidic N-H proton of the 1,2,4-triazole ring in this compound can participate in this reaction, leading to the formation of N-aminomethyl derivatives, known as Mannich bases. These derivatives are valuable intermediates in organic synthesis and often exhibit interesting biological properties.

The reaction typically proceeds by reacting the triazole with formaldehyde and a secondary amine, such as piperidine (B6355638) or morpholine, often in a protic solvent like ethanol. This results in the substitution of the hydrogen on one of the ring nitrogen atoms with an aminomethyl group. The choice of the nitrogen atom (N1, N2, or N4) for substitution can depend on the reaction conditions and the substitution pattern of the triazole ring.

While specific examples of the Mannich reaction directly on this compound are not prevalent in the literature, the reaction is well-documented for other 1,2,4-triazole derivatives, particularly those containing a thione group. nih.gov These examples provide a strong basis for the feasibility and general conditions of this transformation on the target molecule.

The following table illustrates the expected products from the Mannich reaction of this compound with different secondary amines:

| Entry | Secondary Amine | Reagents | Expected Product |

| 1 | Piperidine | Formaldehyde, Ethanol | Ethyl 1-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-carboxylate |

| 2 | Morpholine | Formaldehyde, Ethanol | Ethyl 1-(morpholinomethyl)-1H-1,2,4-triazole-5-carboxylate |

| 3 | Diethylamine | Formaldehyde, Ethanol | Ethyl 1-((diethylamino)methyl)-1H-1,2,4-triazole-5-carboxylate |

Nucleophilic and Electrophilic Reactivity Profiles of the Triazole Core

The 1,2,4-triazole ring possesses a distinct electronic character that governs its reactivity towards both nucleophiles and electrophiles. The presence of three nitrogen atoms makes the ring electron-deficient, which in turn influences the reactivity of its carbon and nitrogen atoms. researchgate.netnih.govguidechem.com

Nucleophilic Reactivity: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms. This makes them susceptible to nucleophilic attack, particularly in substitution reactions where a suitable leaving group is present at these positions. The ethyl carboxylate group at the 5-position further enhances the electrophilicity of the C5 carbon. Nucleophilic substitution reactions can be utilized to introduce a variety of functional groups onto the triazole core.

Electrophilic Reactivity: The nitrogen atoms of the 1,2,4-triazole ring are the primary sites for electrophilic attack due to the presence of lone pairs of electrons. researchgate.netnih.gov The N-H proton of the unsubstituted triazole is acidic, with a pKa of around 10.26, allowing for deprotonation to form a triazolate anion, which is a potent nucleophile. researchgate.net Alkylation, acylation, and other electrophilic substitutions predominantly occur at the ring nitrogen atoms. The regioselectivity of these reactions (attack at N1, N2, or N4) can be influenced by the nature of the electrophile, the solvent, and the presence of substituents on the triazole ring. For instance, alkylation of 1H-1,2,4-triazole can yield a mixture of N1 and N4 substituted products. researchgate.net

The ethyl carboxylate group at the 5-position is expected to influence the acidity of the N-H proton and the electron density at the different nitrogen atoms, thereby affecting the regioselectivity of electrophilic attack.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 1h 1,2,4 Triazole 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the hydrogen and carbon framework. For ethyl 1H-1,2,4-triazole-5-carboxylate and its derivatives, NMR analysis is crucial for confirming the substitution pattern on the triazole ring and verifying the integrity of the ethyl ester group.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides distinct signals for the protons within the molecule. In derivatives of ethyl 1,2,4-triazole-carboxylate, the ethyl group characteristically appears as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. rsc.orgnih.gov The chemical shift of the triazole ring proton (C5-H or C3-H) is highly dependent on the substitution at the nitrogen atoms. rsc.orgnih.gov

In N-substituted derivatives, such as ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, the triazole proton appears as a singlet, with its exact position influenced by the electronic nature of the substituents. nih.gov For instance, the C-H proton of the triazole ring in 1-aryl-substituted derivatives typically resonates as a singlet in the downfield region, often above 9.4 ppm, due to the aromatic and heterocyclic environment. rsc.org

¹H NMR Spectroscopic Data for Ethyl 1,2,4-Triazole-Carboxylate Derivatives (Solvent: DMSO-d₆)

| Compound | Triazole C-H (δ ppm) | N-Substituent (δ ppm) | -OCH₂- (δ ppm) | -CH₃ (δ ppm) | J (Hz) | Ref |

|---|---|---|---|---|---|---|

| Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | 8.10 (s, 1H) | 4.12 (s, 3H, NCH₃) | 4.37 (q, 2H) | 1.33 (t, 3H) | 7.1 | nih.gov |

| Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate | - | 4.04 (s, 3H, NCH₃) | 4.34 (q, 2H) | 1.32 (t, 3H) | 7.1 | nih.gov |

| Ethyl 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | 9.48 (s, 1H) | 7.95 (d, 2H), 7.68 (d, 2H) | 4.38 (q, 2H) | 1.34 (t, 3H) | 7.1 | rsc.org |

| Ethyl 1-(4-bromophenyl)-1H-1,2,4-triazole-3-carboxylate | 9.48 (s, 1H) | 7.89 (d, 2H), 7.82 (d, 2H) | 4.38 (q, 2H) | 1.34 (t, 3H) | 7.1 | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the triazole ring carbons are particularly diagnostic of the substitution pattern. The ester carbonyl carbon (C=O) typically appears significantly downfield, generally in the range of 155-160 ppm. rsc.orgnih.gov The carbons of the ethyl group (-OCH₂) and (-CH₃) resonate in the upfield region. rsc.orgnih.gov

Substitution on the triazole ring profoundly influences the chemical shifts of the ring carbons. For example, in 1-aryl substituted derivatives, the carbon atoms of the phenyl group show characteristic signals in the aromatic region (120-140 ppm), while the triazole carbons appear further downfield. rsc.org

¹³C NMR Spectroscopic Data for Ethyl 1,2,4-Triazole-Carboxylate Derivatives (Solvent: DMSO-d₆)

| Compound | Triazole C=N / C-N (δ ppm) | Ester C=O (δ ppm) | -OCH₂- (δ ppm) | -CH₃ (δ ppm) | Ref |

|---|---|---|---|---|---|

| Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | 150.7, 144.8 | 158.0 | 62.3 | 14.3 | nih.gov |

| Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate | 159.2, 144.7 | 158.0 | 62.2 | 14.3 | nih.gov |

| Ethyl 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | 155.2, 144.7 | 159.6 | 61.9 | 14.6 | rsc.org |

| Ethyl 1-(4-bromophenyl)-1H-1,2,4-triazole-3-carboxylate | 155.2, 144.7 | 159.6 | 61.9 | 14.6 | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl ester, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the straightforward assignment of the -OCH₂- and -CH₃ carbons by correlating them to their respective, already-identified proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the sequential loss of neutral molecules. researchgate.net For this compound, ionization would produce a molecular ion [M]⁺, and its subsequent fragmentation would likely involve cleavage of the ester group and the triazole ring.

Common fragmentation pathways for related derivatives include the initial loss of the ethoxy group or an ethylene (B1197577) molecule from the ester function. nih.govresearchgate.net Further fragmentation typically involves the cleavage of the heterocyclic ring itself. researchgate.netzsmu.edu.ua For example, in the mass spectrum of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, a prominent fragment ion is observed at m/z 83, which corresponds to the loss of ethylene and carbon dioxide ([M–C₂H₄–CO₂]⁺). nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the parent ion and its fragments. rsc.orgrsc.org This is critical for confirming the molecular formula of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. For example, the HRMS (ESI) analysis of ethyl 1-(4-bromophenyl)-1H-1,2,4-triazole-3-carboxylate yielded a found mass of 296.0036 for the [M+H]⁺ ion, which corresponds closely to the calculated mass of 296.0035 for the formula C₁₁H₁₁N₃O₂Br, confirming its composition with a deviation of only +0.1 ppm. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of the triazole ring and the ethyl ester moiety.

Key vibrational bands include N-H stretching for the unsubstituted triazole ring (around 3100-3300 cm⁻¹), C-H stretching from the aromatic and aliphatic parts, a strong C=O stretching absorption from the ester group (typically around 1720-1740 cm⁻¹), and C=N and N=N stretching vibrations characteristic of the triazole ring (around 1450-1600 cm⁻¹). rsc.orgresearchgate.net

Characteristic IR Absorption Bands for Substituted Ethyl 1,2,4-Triazole-Carboxylates

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N / Aromatic C=C Stretch (cm⁻¹) | Ref |

|---|---|---|---|---|

| 1,2,4-Triazole (parent ring) | 3126 | - | 1529, 1483 | |

| Ethyl 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | - | 1725.3 | 1487.3, 1450.4 | rsc.org |

| Ethyl 1-(4-bromophenyl)-1H-1,2,4-triazole-3-carboxylate | - | 1718.4 | 1483.9, 1451.2 | rsc.org |

Computational Chemistry and Mechanistic Studies of Ethyl 1h 1,2,4 Triazole 5 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govcore.ac.uk It is a common method for obtaining information about the geometry, energy, and reactivity of molecules. wikipedia.org

Molecular Dynamics Simulations and Binding Free Energy Calculations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. For ethyl 1H-1,2,4-triazole-5-carboxylate, an MD simulation could be used to study its behavior in a solvent or its interaction with a biological target, such as an enzyme's active site. nih.gov These simulations provide insights into the stability of the molecule's conformation and its interactions with its environment. When combined with methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), MD simulations can be used to calculate the binding free energy, which quantifies the strength of the interaction between the molecule and a receptor.

Quantum Chemical Analysis and Intramolecular Charge Transfer Studies

This area of study delves deeper into the electronic properties of the molecule. Quantum chemical analyses can calculate various descriptors of reactivity, such as electronegativity, chemical hardness, and softness, derived from the HOMO-LUMO energies. core.ac.uk Studies on intramolecular charge transfer (ICT) would investigate how electron density shifts between different parts of the this compound molecule upon excitation (e.g., by light). This is particularly relevant for understanding a molecule's photophysical properties and can be indicated by a significant difference between the ground and excited state electronic structures. nih.gov

Should dedicated computational research on this compound be published, a detailed and data-rich article could be constructed.

Reaction Mechanism Elucidation through Computational Approaches

The formation of the 1,2,4-triazole (B32235) ring system, a key structural motif in many biologically active compounds, can proceed through various synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate mechanisms of these reactions, providing insights into reaction pathways, transition states, and the factors governing selectivity.

One prominent example is the photochemical synthesis of 1,2,4-triazoles, where computational studies have been instrumental in unraveling the underlying reaction mechanism. rsc.orgnih.gov In a notable study, the reaction of acceptor-only diazoalkanes with azodicarboxylates under photochemical conditions to yield 1,2,4-triazoles was investigated through both experimental and computational lenses. rsc.org The computational analysis was crucial in distinguishing between two plausible mechanistic pathways.

The first proposed mechanism involved the photoexcitation of the azodicarboxylate, leading to a triplet species. This triplet intermediate then undergoes an addition reaction with a diazoalkane to form an azomethine ylide. This ylide, a 1,2-dipole, subsequently participates in a dipolar cycloaddition with a nitrile to furnish the 1,2,4-triazole ring. The second possibility considered was the photolysis of the diazoalkane to generate a nitrile ylide, which would then undergo a dipolar cycloaddition. rsc.org

Computational studies, specifically DFT calculations, provided a clear distinction between these possibilities. The calculations revealed that the radical-type addition of the triplet state of diethyl azodicarboxylate (DEAD-T) to ethyl diazoacetate (EDA) is a highly favorable process with a low activation free energy. nih.gov In contrast, the alternative pathway involving the addition of DEAD-T to acetonitrile (B52724) was found to have a significantly higher activation energy barrier, rendering it kinetically and thermodynamically unfavorable. nih.gov

The key steps of the computationally elucidated photochemical reaction mechanism are outlined below:

Photoexcitation: The azodicarboxylate (e.g., DEAD) is photoexcited to its triplet state (DEAD-T).

Radical Addition: The DEAD-T undergoes a radical-type addition to the diazoalkane (e.g., EDA). This step was identified as being facile with a low energy barrier. nih.gov

Formation of Azomethine Ylide: The initial adduct then forms an azomethine ylide, which acts as a potent 1,2-dipole. rsc.orgnih.gov

Dipolar Cycloaddition: The azomethine ylide readily undergoes a [3+2] cycloaddition reaction with a nitrile solvent or another nitrile-containing reactant to construct the 1,2,4-triazole ring. rsc.orgnih.gov

The following table summarizes the key computational findings that supported this mechanistic hypothesis:

| Reaction Step | Reactants | Activation Free Energy (kcal/mol) | Conclusion | Reference |

| Radical Addition | DEAD-T + Acetonitrile | 28.5 | Kinetically and thermodynamically unfavorable | nih.gov |

| Radical Addition | DEAD-T + EDA | 13.6 | Facile and kinetically favorable | nih.gov |

These computational insights were corroborated by experimental evidence, providing a robust understanding of the reaction mechanism. rsc.org The synergy between computational and experimental approaches was pivotal in rationalizing the reaction outcomes and establishing the photochemical formation of 1,2,4-triazoles via an azomethine ylide intermediate. rsc.orgnih.gov

Furthermore, theoretical studies on cycloaddition reactions, in general, have provided a solid foundation for understanding the formation of five-membered heterocyclic rings like 1,2,4-triazoles. nih.govresearchgate.net These studies often employ DFT methods, such as B3LYP with a 6-31G(d) basis set, to explore the regio- and stereoselectivity of such reactions. nih.gov The analysis of frontier molecular orbitals (FMOs) in these computational models helps to explain the interactions between the dipole and the dipolarophile, which govern the cycloaddition process. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Ethyl 1H-1,2,4-triazole-5-carboxylate as a Precursor for Diverse Heterocyclic Systems

This compound is a versatile heterocyclic building block in organic synthesis. The presence of both an electron-rich triazole ring and a reactive ethyl ester functional group allows for a wide range of chemical modifications. These transformations enable its use as a starting material for the construction of more complex, polyfunctional heterocyclic systems, which are of significant interest in medicinal and materials chemistry. evitachem.comnih.gov The ester moiety can be readily converted into other functional groups such as amides, hydrazides, or nitriles, providing a handle for further structural elaboration. nih.govmdpi.com

A significant application of triazole derivatives is in the synthesis of fused heterocyclic systems, where the triazole ring is annulated with another ring. One of the most prominent examples is the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, a class of compounds with a wide array of biological activities. nih.govnih.gov The general and most common strategy for constructing the 1,2,4-triazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-amino-1,2,4-triazole derivative and a β-dicarbonyl compound or its equivalent. nih.govnih.gov

While this compound itself is not an aminotriazole, it serves as a valuable precursor to the necessary intermediates. The ester group can be chemically transformed into a group that facilitates cyclization. For instance, a three-component Biginelli-like heterocyclization reaction has been used to synthesize a variety of 1,2,4-triazolo[1,5-a]pyrimidine derivatives by reacting 3-alkylthio-5-amino-1,2,4-triazoles with aldehydes and β-dicarbonyl compounds. nih.gov This highlights a key synthetic pathway where derivatives of the triazole core are essential. The resulting fused systems are investigated for numerous applications, including as potential anticancer and antibacterial agents. nih.govacs.org

Table 1: Examples of Fused Heterocyclic Systems Derived from 1,2,4-Triazole (B32235) Precursors

| Precursor Type | Reactant | Fused System | Reference |

|---|---|---|---|

| 3-Amino-1,2,4-triazole | 1,3-Dicarbonyl Compound | 1,2,4-Triazolo[1,5-a]pyrimidine | nih.gov |

| 3-Alkylthio-5-amino-1,2,4-triazole | Aldehyde, β-Dicarbonyl Compound | Substituted 1,2,4-Triazolo[1,5-a]pyrimidine | nih.gov |

The strategic placement of the carboxylate group on the 1,2,4-triazole ring makes this compound an ideal scaffold for building complex molecules. The ester functional group is a versatile handle that can be readily converted into a variety of other functionalities, thereby expanding the chemical space accessible from this starting material. nih.gov

Key transformations include:

Amidation: Reaction with amines to form amides.

Hydrazinolysis: Reaction with hydrazine (B178648) to produce hydrazides, which are themselves useful precursors for further heterocyclization.

Reduction: Reduction of the ester to a primary alcohol, which can be used in ether or ester linkages.

Hydrolysis: Saponification to the corresponding carboxylic acid, which can then be coupled with other molecules.

These functional group interconversions allow the triazole moiety to be incorporated into larger, more elaborate molecular designs. For example, an efficient method has been developed for the gram-scale synthesis of various 3(5)-substituted 1,2,4-triazole-derived building blocks, starting from precursors like this compound. nih.gov These building blocks, including the corresponding carboxylate salts, amides, nitriles, and hydrazides, are valuable for lead-oriented synthesis in medicinal chemistry. nih.gov

Table 2: Functional Group Interconversions of Ethyl 1,2,4-Triazole-Carboxylates

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Potential Application | Reference |

|---|---|---|---|---|

| Ethyl Ester | Ammonia (B1221849) / Amines | Amide | Peptide coupling, further derivatization | mdpi.com |

| Ethyl Ester | Hydrazine Hydrate (B1144303) | Hydrazide | Synthesis of other heterocycles | nih.gov |

| Amide | Dehydrating Agent | Nitrile | Cyano-group specific reactions | nih.gov |

Development of Functional Materials and Polymers Incorporating the Triazole Moiety

The 1,2,4-triazole ring is a desirable component in materials science due to its high thermal stability, rigid structure, and capacity for hydrogen bonding and metal coordination. While direct polymerization of this compound is not typical, its functional handle allows for its conversion into polymerizable monomers.

For instance, the ester group can be reduced to a hydroxymethyl group, which can then be converted into an acrylate (B77674) or methacrylate (B99206) monomer for radical polymerization. Alternatively, hydrolysis to the carboxylic acid followed by conversion to an acid chloride allows it to be used in condensation polymerizations with diamines or diols to form polyamides or polyesters, respectively. The resulting polymers containing the 1,2,4-triazole moiety in the main chain or as a pendant group could exhibit enhanced thermal properties, specific binding affinities for metals, or utility as corrosion inhibitors.

Role as a Ligand in Coordination Chemistry

The 1,2,4-triazole ring system, particularly when functionalized with a carboxylate group, is an excellent ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). mdpi.com Following hydrolysis of the ethyl ester to the carboxylate anion, the molecule offers multiple potential coordination sites: the nitrogen atoms of the triazole ring (N1, N2, and N4) and the oxygen atoms of the carboxylate group. This versatility allows it to act as a bridging or chelating ligand, forming structures of varying dimensionality.

Research on the closely related 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc) has demonstrated this potential. It has been used to synthesize a range of transition metal complexes with dimensionalities from discrete 0D molecules to 2D layered materials. mdpi.com The specific coordination mode depends on the metal ion, the reaction conditions, and the stoichiometry. For example, with zinc (Zn²⁺) and manganese (Mn²⁺), it forms discrete mononuclear complexes, while with iron (Fe³⁺), it can form dinuclear structures. mdpi.com With cadmium (Cd²⁺) and under different conditions with manganese (Mn²⁺), it forms 1D polymeric chains and 2D layered networks, respectively, which are further extended into 3D supramolecular architectures through hydrogen bonding. mdpi.com

Table 3: Coordination Complexes with 1,2,4-Triazole-5-Carboxylate Ligands

| Metal Ion | Compound Formula | Dimensionality | Reference |

|---|---|---|---|

| Zinc (II) | [Zn(Hatrc)₂(H₂O)] | 0D (Mononuclear Complex) | mdpi.com |

| Manganese (II) | [Mn(Hatrc)₂(H₂O)₂]·2H₂O | 0D (Mononuclear Complex) | mdpi.com |

| Iron (III) | [Fe₂(Hatrc)₄(OH)₂]·6H₂O | 0D (Dinuclear Complex) | mdpi.com |

| Cadmium (II) | [Cd(Hatrc)₂(H₂O)]n | 1D (Coordination Polymer) | mdpi.com |

| Manganese (II) | [Mn(atrc)(H₂O)]n·nH₂O | 2D (Layered Material) | mdpi.com |

Note: Table describes complexes formed with the parent carboxylic acid, H₂atrc.

Biological Activity and Pharmacological Potential of Ethyl 1h 1,2,4 Triazole 5 Carboxylate Derivatives

Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of the 1,2,4-triazole (B32235) scaffold are recognized for their potent and broad-spectrum antimicrobial activities. frontiersin.orgmdpi.comnih.govnih.gov These compounds have been effectively synthesized and tested against a variety of bacterial and fungal strains, often showing efficacy comparable or superior to standard antibiotics. nih.gov The versatility of the triazole nucleus allows for modifications that enhance its ability to combat drug-resistant pathogens. researchgate.net

Research has demonstrated that Schiff bases derived from 4-amino-1,2,4-triazole-3-thiones exhibit significant antibacterial properties. For instance, a derivative with a 4-nitrophenyl substituent was active against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 9 μg/mL, equivalent to the standard drug cefuroxime. nih.gov Similarly, hybrid molecules integrating the 1,2,4-triazole core with other pharmacophores like fluoroquinolones have shown excellent potency against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.12 to 1.95 µg/mL. nih.gov

In another study, 1,2,4-triazole derivatives were synthesized from nalidixic acid. Several of these compounds, including 3b, 4e, 4h, 4i, 4j, 4m, and 4o, displayed broad-spectrum antibacterial activity. Notably, compounds 4k and 4m were particularly potent against Escherichia coli. nih.gov The antifungal activity of triazole derivatives is also well-documented. For example, newly synthesized 1,2,3-triazole glycosides were tested against Candida albicans and Aspergillus niger, with some compounds showing promising inhibitory effects. nih.gov

Interactive Table: Antimicrobial Activity of Selected Triazole Derivatives

| Compound Type | Target Microorganism | Activity (MIC in µg/mL) | Reference Drug (MIC in µg/mL) | Citation |

|---|---|---|---|---|

| 4-Nitrophenyl Schiff base of 1,2,4-triazole-3-thione | S. epidermidis | 9 | Cefuroxime (9) | nih.gov |

| 1,2,4-Triazole-fluoroquinolone hybrids | Various bacteria | 0.12 - 1.95 | --- | nih.gov |

| 4-Amino-5-aryl-4H-1,2,4-triazole derivative | E. coli, B. subtilis, P. aeruginosa | 5 | Ceftriaxone (equivalent) | mdpi.com |

| Nalidixic acid-based triazole (4m) | E. coli | Potent activity | --- | nih.gov |

Anti-inflammatory and Analgesic Properties

The 1,2,4-triazole nucleus is a key component in many compounds exhibiting significant anti-inflammatory and analgesic activities. mdpi.comnih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. mdpi.combiomedpharmajournal.org

A study evaluating newly synthesized 1,2,4-triazole derivatives demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov One derivative, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol (B145695), showed a 91% inhibition of edema, which was superior to the 82% inhibition observed with the standard drug ibuprofen. Another derivative exhibited an 81% inhibition, comparable to ibuprofen. nih.gov In terms of analgesic properties, the same study found that one compound produced an 83% reduction in acetic acid-induced writhing in mice, significantly higher than the 71.5% reduction by ibuprofen. nih.gov

Further research into 1,4-disubstituted 1H-1,2,3-triazole derivatives also confirmed their anti-inflammatory potential. One such compound, at a dose of 100.0 mg/kg, demonstrated high anti-inflammatory activity, reducing formalin-induced edema by 78% and carrageenan-induced edema by 77.4%. biomedpharmajournal.org This compound was also found to modulate cytokine levels, significantly increasing the anti-inflammatory cytokine IL-4 while decreasing the pro-inflammatory cytokines IL-6 and TNF-α. biomedpharmajournal.org Some hybrid derivatives of 1,2,4-triazole have shown superior COX-2 inhibitory activity and selectivity compared to the commercial drug celecoxib (B62257). mdpi.com

Interactive Table: Anti-inflammatory and Analgesic Effects of Selected Triazole Derivatives

| Compound/Derivative | Assay | Result | Comparison Drug | Citation |

|---|---|---|---|---|

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Carrageenan-induced paw edema | 91% inhibition | Ibuprofen (82% inhibition) | nih.gov |

| (S)-1-(6-Phenyl-7H- nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazin-3-yl)ethanol | Carrageenan-induced paw edema | 81% inhibition | Ibuprofen (82% inhibition) | nih.gov |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Acetic acid-induced writhing | 83% reduction | Ibuprofen (71.5% reduction) | nih.gov |

| 1,4-disubstituted 1H-1,2,3-triazole (Compound 5) | Formalin-induced paw edema | 78% inhibition | --- | biomedpharmajournal.org |

Anticancer and Cytotoxic Effects

The triazole scaffold is a prominent feature in a multitude of compounds designed for anticancer therapy. frontiersin.orgmdpi.com Derivatives of 1,2,4-triazole have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), and colon (HCT-116) cancers. nih.govacs.orgasianpubs.orgnih.gov

In one study, novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities. Compounds 7d and 7e showed promising activity against the HeLa cell line, with half-maximal inhibitory concentration (IC50) values below 12 µM. nih.gov Specifically, compound 7e, bearing a 2,4-dichloro substitution, was highly effective with IC50 values of 4.7 µM against MCF-7 and 2.9 µM against HeLa cells. nih.gov Another series of 1,2,3-triazoles incorporating a 1,2,4-triazole core also showed potent anticancer activity; compound 17 was particularly effective against MCF-7 cells with an IC50 of 0.31 µM, a potency greater than the standard drug doxorubicin. acs.org

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net For example, certain triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were found to induce G2/M cell cycle arrest in MCF-7 breast cancer cells. nih.gov Similarly, synthetic 1,2,4-triazole-3-carboxamides, which are analogs of ribavirin's aglycon, were shown to induce cell cycle arrest and apoptosis in leukemia cell lines. researchgate.netnih.gov

Interactive Table: Cytotoxic Activity (IC50 in µM) of Selected Triazole Derivatives

| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Other Cell Lines | Citation |

|---|---|---|---|---|---|

| 7e | 4.7 | 2.9 | 9.4 | --- | nih.gov |

| 10a | 6.43 | 5.6 | 21.1 | --- | nih.gov |

| 17 | 0.31 | >50 | >50 | Caco-2 (11.02) | acs.org |

| 22 | 3.31 | 31.2 | 34.2 | Caco-2 (4.98) | acs.org |

| 4e | --- | Inhibitory Activity | Inhibitory Activity | PANC-1, HCT-116 | asianpubs.org |

| 4m | --- | Inhibitory Activity | Inhibitory Activity | PANC-1, HCT-116 | asianpubs.org |

Antiviral Activities, Including Ribavirin (B1680618) Analogs

The 1,2,4-triazole ring is the core structure of the broad-spectrum antiviral drug ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). mdpi.comnih.govnih.gov Consequently, the synthesis of ribavirin analogs by modifying the triazole heterocycle or the ribose moiety is a major focus of antiviral research. nih.gov These modifications aim to enhance antiviral potency and selectivity.

One common strategy involves bioisosteric replacement of the 1,2,4-triazole ring with a 1,2,3-triazole ring. researchgate.net Another approach is to substitute the carboxamide group at the C5 position of the triazole ring with other functional groups. researchgate.net For instance, pyrimidine (B1678525) nucleoside analogues where a 1,2,3-triazole ring is attached to 2'-deoxyuridine (B118206) have shown activity against herpes simplex viruses, varicella-zoster virus, and human cytomegalovirus. nih.gov

The synthesis of 1,2,4-triazole-3-thione nucleosides represents another avenue for creating new ribavirin analogues. These compounds, featuring thionic (-SR) and bulky aromatic substituents at the C3 and C5 positions, are designed to alter the bioavailability and biological activity of the parent nucleoside. nih.gov Furthermore, research on alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide, the aglycon of ribavirin, has been undertaken to explore non-sugar analogues as potential antiviral and anticancer agents. mdpi.comnih.gov

Enzyme Inhibition Studies (e.g., Glucosidase, Urease, Lipase, COX)

Derivatives of ethyl 1H-1,2,4-triazole-5-carboxylate are potent inhibitors of various clinically relevant enzymes.

α-Glucosidase Inhibition: Numerous studies have highlighted triazole derivatives as powerful α-glucosidase inhibitors, a key target for managing type 2 diabetes. researchgate.netresearchgate.net A series of benzothiazole-triazole derivatives exhibited superior α-glucosidase inhibitory activity, with IC50 values ranging from 20.7 to 61.1 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 µM). nih.gov In another study, pyridazine-triazole hybrids were synthesized, with one compound showing an IC50 value of 1.7 µM, making it 100 times stronger than acarbose. nih.gov Meldrum-based 1H-1,2,3-triazoles also demonstrated high potency, with IC50 values in the range of 4.63–80.21 μM. acs.org

Urease Inhibition: Urease is a virulence factor in several pathogenic bacteria, and its inhibition is a valid therapeutic strategy. nih.govscispace.com A series of nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazole derivatives showed outstanding urease inhibition, with IC50 values ranging from 0.87 to 8.32 µM, compared to 22.54 µM for the standard inhibitor thiourea. nih.gov Other studies on 4,5-disubstituted-1,2,4-triazole-3-thiones also identified potent urease inhibitors. nih.gov

Lipase and COX Inhibition: Research has also explored the inhibition of other enzymes. Azinane triazole-based derivatives were found to be effective inhibitors of lipoxygenase (LOX). acs.org The anti-inflammatory properties of many 1,2,4-triazole derivatives are directly linked to their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.com For example, a 1,2,4-triazole derivative hybridized with furoxan showed excellent COX-2 inhibitory activity (IC50 = 0.045 µM), which was more potent than celecoxib (IC50 = 0.063 µM). mdpi.com

Interactive Table: Enzyme Inhibition by Selected Triazole Derivatives

| Derivative Class | Target Enzyme | IC50 Value (µM) | Comparison (Standard Drug, IC50 in µM) | Citation |

|---|---|---|---|---|

| Pyridazine-triazole hybrid (10k) | α-Glucosidase | 1.7 | Acarbose (>100) | nih.gov |

| Meldrum-based 1H-1,2,3-triazole (7i) | α-Glucosidase | 4.63 | Acarbose (873.34) | acs.org |

| Benzothiazole-triazole hybrid (6s) | α-Glucosidase | 20.7 | Acarbose (817.38) | nih.gov |

| nih.govnih.govmdpi.comTriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazole (6a) | Urease | 0.87 | Thiourea (22.54) | nih.gov |

| 4,5-disubstituted-1,2,4-triazole-3-thione (8d) | Urease | Potent | --- | nih.gov |

Structure-Activity Relationship (SAR) Studies for Triazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological activity of triazole derivatives. These studies reveal how different substituents and their positions on the triazole ring influence biological effects.

For antimicrobial activity , SAR studies on 1,2,4-triazole derivatives indicated that the presence of an N-4 substituted phenyl or alkyl group enhanced activity against bacteria and fungi. nih.gov In fluoroquinolone hybrids, a benzyl (B1604629) group at the N-4 position of the 1,2,4-triazole led to stronger inhibition of Gram-positive bacteria compared to a phenyl group. nih.gov

In the context of anticancer activity , SAR analyses of 1,2,4-triazole derivatives showed that substitutions on an attached phenyl ring significantly impact cytotoxicity. For instance, against the HeLa cell line, the order of activity for different substitutions was 2,4-di-Cl > 4-Br > 4-Cl > H. nih.gov This suggests that electron-withdrawing groups at specific positions can enhance anticancer effects. For triazolopyrimidines acting as tubulin inhibitors, a 2,2,2-trifluoroethylamino group at the 5-position was required for high potency. acs.org

For enzyme inhibition , SAR exploration of Meldrum-based 1H-1,2,3-triazoles as α-glucosidase inhibitors revealed that while the triazole skeleton is key, the varied groups attached to it are responsible for the differences in inhibitory activity. acs.org The presence of a phenyl group generally conferred potent activity, while adding electron-withdrawing or donating groups to this phenyl ring modulated the potency. acs.org For inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles were synthesized to establish a clear SAR, leading to the identification of more potent compounds. nih.gov

In Silico Pharmacological Profiling (ADMET, Molecular Docking)

Computational methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are integral to the development of triazole-based therapeutic agents. These in silico tools provide insights into the molecular mechanisms of action and predict the pharmacokinetic properties of new compounds.

Molecular Docking: Docking studies have been widely used to rationalize the observed biological activities of triazole derivatives.

Anticancer: Docking of 1,2,4-triazole carboxamides into the active sites of cancer targets like EGFR and CDK-4 showed favorable binding interactions for the most active compounds. asianpubs.orgresearchgate.net Similarly, docking of potent 1,2,3-triazole derivatives into cyclin-dependent kinase 2 (CDK2) revealed superior interactions with active site residues, supporting their anticancer activity. acs.org

Enzyme Inhibition: For α-glucosidase inhibitors, docking studies showed that the triazole ring plays a crucial role in binding interactions with the enzyme's active site. nih.govnih.gov In the case of urease inhibitors, docking helped to identify the most effective inhibitor in a series and to determine its noncompetitive mode of inhibition. nih.govscispace.com

Antimicrobial: Docking studies of nalidixic acid-based triazoles against bacterial enzyme targets showed high binding affinities for the most potent compounds, validating their antibacterial potential. nih.gov

ADMET Profiling: In silico prediction of ADMET properties helps to identify candidates with favorable drug-like characteristics. For example, in a study of nalidixic acid-based triazoles, drug-likeness and toxicity predictions highlighted several compounds with promising profiles suitable for oral antibiotic therapies. nih.gov This computational screening is essential for prioritizing compounds for further preclinical and clinical development.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The future of synthesizing ethyl 1H-1,2,4-triazole-5-carboxylate and related structures is moving beyond traditional methods towards more efficient, sustainable, and versatile strategies. Research is increasingly focused on green chemistry principles and advanced synthetic techniques.

One of the most promising areas is the continued development of microwave-assisted organic synthesis (MAOS) . This technique significantly reduces reaction times, often from hours to minutes, and can improve product yields compared to conventional heating methods. nih.govscielo.org.zarsc.orgpnrjournal.com The application of microwave irradiation has been successful in producing various 1,2,4-triazole (B32235) derivatives, including those based on piperazine (B1678402) amides and 1,2,4-triazol-3-ones, highlighting its potential for synthesizing a wide array of analogs. scielo.org.zascipublications.com

Multicomponent reactions (MCRs) are also set to redefine the synthesis of complex triazole structures. rsc.orgacs.orgrsc.org MCRs allow for the construction of molecules from three or more starting materials in a single step, which enhances efficiency and atom economy. rsc.org One-pot processes, such as the reaction between carboxylic acids, primary amidines, and monosubstituted hydrazines, provide rapid and regioselective access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org These approaches are ideal for generating large libraries of derivatives for high-throughput screening.

Furthermore, the exploration of novel catalytic systems is a key research thrust. This includes metal-free oxidative cyclization and the use of copper catalysts to facilitate C-N bond formation under mild conditions. organic-chemistry.orgmdpi.comfrontiersin.orgnih.gov The development of heterogeneous and recyclable catalysts, such as copper complexes supported on materials like MCM-41, aligns with the goals of sustainable chemistry by simplifying purification and reducing waste. frontiersin.orgnih.gov Future research will likely focus on expanding the substrate scope of these reactions and developing enantioselective methods to produce chiral triazole derivatives. isres.org

Design and Synthesis of Advanced this compound Derivatives with Enhanced Biological Activity

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous compounds with a wide range of biological activities, including anticancer, antifungal, and antiviral properties. researchgate.netzsmu.edu.uanih.govchemmethod.com Future research will leverage the this compound core to design and synthesize advanced derivatives with superior potency and selectivity.

A major focus is on developing novel anticancer agents . nih.govisres.org Researchers are designing hybrid molecules that combine the 1,2,4-triazole ring with other pharmacologically active scaffolds like indole, coumarin, or quinazoline (B50416) to create multifunctional agents. chemmethod.comnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify which substituents at various positions on the triazole ring lead to the most potent cytotoxic effects against specific cancer cell lines. nih.govresearchgate.net For instance, derivatives have been designed to act as inhibitors of key cancer-related enzymes such as tubulin, aromatase, and various protein kinases like EGFR and BRAF. researchgate.netnih.gov

The strategy of bioisosteric replacement will also be heavily employed, where the triazole ring is used to mimic other functional groups, like an amide or ester, to improve a drug's metabolic stability and pharmacokinetic profile. acs.org The incorporation of fluorine atoms into the triazole derivatives is another promising strategy, as fluorinated compounds often exhibit enhanced biological activity and metabolic stability. frontiersin.org

The following table showcases examples of 1,2,4-triazole derivatives and their documented biological activities, illustrating the potential for future drug discovery efforts.

| Derivative Class | Target/Activity | Research Finding |

| Indolyl-1,2,4-triazoles | Anticancer (Prostate, Breast, Pancreatic) | Specific substituted derivatives showed significant cytotoxic effects against various human cancer cell lines. isres.org |

| Thiazolo[3,2-b]-1,2,4-triazole hybrids | Anticancer (Tubulin Inhibition) | Novel compounds were found to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells. researchgate.netnih.gov |

| Coumarinyl-triazole hybrids | Anticancer (VEGFR-2 Inhibition) | Hybrid molecules demonstrated potent inhibition of vascular endothelial growth factor receptor 2, a key target in angiogenesis. |

| Fluoroquinolone-triazole hybrids | Antibacterial | Combination of the triazole moiety with fluoroquinolones resulted in compounds with potent antibacterial activity. pnrjournal.com |

| Schiff base derivatives | Anticancer (Breast Cancer) | Schiff bases derived from 4-amino-1,2,4-triazoles have shown significant anticancer activity against breast cancer cell lines. isres.org |

Deeper Computational and Mechanistic Insights

To accelerate the design of new triazole-based molecules, a deeper understanding of their chemical behavior and biological interactions is essential. Future research will increasingly rely on computational and mechanistic studies to predict properties and guide synthetic efforts.

Density Functional Theory (DFT) calculations are becoming indispensable for investigating the fundamental properties of 1,2,4-triazoles. dnu.dp.uanih.govbohrium.com DFT studies help in understanding the electronic structure, tautomeric equilibria, and reactivity of the triazole ring. nih.govbohrium.comresearchgate.net For example, computational models can predict the most stable tautomeric form of a triazole derivative (1H vs. 4H), which is critical as tautomerism can significantly affect how the molecule interacts with biological targets. researchgate.net These calculations also elucidate reaction mechanisms, such as the decomposition pathways of energetic materials derived from triazoles. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful tools for rational drug design. nih.govnih.gov These methods allow researchers to visualize and analyze the binding of triazole derivatives to the active sites of target proteins. nih.gov By predicting binding modes and energies, scientists can prioritize which derivatives to synthesize, saving time and resources. nih.gov For instance, docking studies have been used to explore how triazole derivatives inhibit enzymes like tyrosinase, EGFR, and BRAF, providing insights that guide the optimization of inhibitor potency and selectivity. nih.govnih.gov

Future research will likely see a tighter integration of these computational techniques with experimental work. This synergy will enable a more robust "design-synthesize-test-analyze" cycle, leading to the faster discovery of novel compounds with desired properties.

Applications in Emerging Fields of Chemical Biology and Materials Science

While the primary focus for triazoles has been in medicine, their unique chemical properties make them highly suitable for applications in other emerging scientific fields. The future will see the utility of this compound and its analogs expand into chemical biology and materials science.

In chemical biology , the triazole ring is a key player due to its stability and ability to act as a linker. The principles of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) which forms 1,2,3-triazoles, have inspired broader applications for all triazole isomers in bioconjugation. rsc.orgresearchgate.net Derivatives of this compound can be functionalized to create chemical probes for studying biological processes or for use in diagnostic imaging, such as the development of radioligands for positron emission tomography (PET). acs.org

In materials science , the nitrogen-rich triazole ring offers unique properties for the creation of advanced functional materials. rsc.orgrsc.org The nitrogen atoms can act as ligands to coordinate with metal ions, leading to the development of novel polymers, metal-organic frameworks (MOFs), and responsive materials whose optical or electronic properties change in the presence of specific cations. rsc.org Triazole-based compounds have also been investigated as:

Corrosion inhibitors: Their ability to form a protective layer on metal surfaces makes them effective anti-corrosion agents. researchgate.net

Energetic materials: The high nitrogen content and thermal stability of the triazole ring make it a foundational scaffold for developing next-generation high-energy materials. nih.gov

Functional polymers: Incorporation of the triazole moiety into polymer chains can impart specific properties, such as enhanced thermal stability or photo-stabilizing effects. lifechemicals.com

Collaborative Research Initiatives in Triazole Chemistry